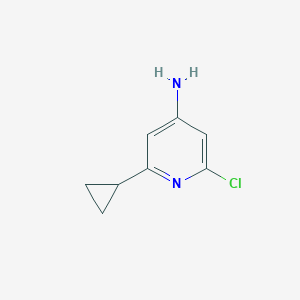

2-Chloro-6-cyclopropylpyridin-4-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H9ClN2 |

|---|---|

Molecular Weight |

168.62 g/mol |

IUPAC Name |

2-chloro-6-cyclopropylpyridin-4-amine |

InChI |

InChI=1S/C8H9ClN2/c9-8-4-6(10)3-7(11-8)5-1-2-5/h3-5H,1-2H2,(H2,10,11) |

InChI Key |

LHJVEOKJUHTUEV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=NC(=CC(=C2)N)Cl |

Origin of Product |

United States |

**chemical Reactivity and Mechanistic Investigations of 2 Chloro 6 Cyclopropylpyridin 4 Amine**

Reactivity at the Halogenated Position: Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 2-position of the pyridine (B92270) ring is susceptible to displacement by nucleophiles through a Nucleophilic Aromatic Substitution (SNAr) mechanism. This reactivity is enhanced by the electron-withdrawing nature of the pyridine ring nitrogen, which stabilizes the intermediate Meisenheimer complex.

Scope of Nucleophiles and Reaction Conditions

While a comprehensive study on the scope of nucleophiles for 2-Chloro-6-cyclopropylpyridin-4-amine (B6233811) is not extensively documented in publicly available literature, patent literature provides examples of its use as a key intermediate in the synthesis of more complex heterocyclic systems. These examples primarily showcase reactions with nitrogen nucleophiles, which are crucial for the construction of fused ring systems with biological activity.

For instance, in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, this compound is reacted with substituted pyrazole (B372694) amines. The reaction conditions for such transformations typically involve heating the reactants in a suitable solvent, often in the presence of a base to facilitate the reaction.

| Nucleophile | Reagents and Conditions | Product Type |

| Substituted pyrazole amines | Heat, solvent (e.g., DMF, EtOH), base (e.g., K2CO3, Et3N) | 2-(Pyrazol-amino)-6-cyclopropylpyridin-4-amine derivatives |

The reactivity with other classes of nucleophiles such as alkoxides, thiolates, and carbanions, while mechanistically plausible, is not specifically detailed for this compound in the available literature.

Influence of Electronic and Steric Effects on SNAr Reactivity

The reactivity of this compound in SNAr reactions is governed by both electronic and steric factors.

Electronic Effects:

The electron-withdrawing nitrogen atom in the pyridine ring activates the 2-position towards nucleophilic attack.

The amino group at the 4-position is an electron-donating group, which can partially deactivate the ring towards nucleophilic attack. However, its effect is less pronounced than the activating effect of the ring nitrogen.

The cyclopropyl (B3062369) group at the 6-position is generally considered to be weakly electron-donating, which might have a minor deactivating effect on the SNAr reaction.

Steric Effects:

The cyclopropyl group at the 6-position, ortho to the reaction center, can exert some steric hindrance, potentially slowing down the rate of nucleophilic attack compared to an unsubstituted 2-chloropyridine (B119429). The extent of this steric hindrance would depend on the size of the incoming nucleophile.

Mechanistic Studies of SNAr Processes

Specific mechanistic studies, such as kinetic or computational analyses, for the SNAr reactions of this compound have not been reported. However, the reaction is expected to proceed through the generally accepted two-step addition-elimination mechanism characteristic of SNAr reactions on electron-deficient aromatic rings.

In this mechanism, the nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyridine ring and is particularly stabilized by the ring nitrogen. In the second step, the chloride ion is expelled, and the aromaticity of the pyridine ring is restored, yielding the substitution product.

Reactivity of the Amino Group: Derivatization and Functionalization

The amino group at the 4-position of this compound is a versatile functional handle that can undergo a variety of chemical transformations.

Acylation, Alkylation, and Arylation Reactions

While specific examples for this compound are not prevalent, by analogy to other 4-aminopyridines, the amino group is expected to undergo standard derivatization reactions.

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base would yield the corresponding N-acyl derivatives.

Alkylation: Alkylation with alkyl halides could occur, though control of mono- versus di-alkylation might be challenging.

Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could potentially be used to form N-aryl derivatives.

Condensation and Heterocycle Annulation Reactions

The amino group, in conjunction with the adjacent ring nitrogen and the reactive chloro group, makes this compound a valuable precursor for the synthesis of fused heterocyclic systems.

A key application of this compound is in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives. In a multi-step synthesis, the amino group of a pyrazole derivative first displaces the chlorine atom of this compound in an SNAr reaction. Subsequently, the amino group of the pyridine moiety is involved in a cyclization reaction, often through condensation with a one-carbon unit (e.g., a formic acid derivative), to form the fused pyrimidine (B1678525) ring. This annulation process leads to the formation of biologically active kinase inhibitors.

| Reactant 1 | Reactant 2 | Reaction Type | Fused Heterocycle |

| This compound | Substituted pyrazole amine | SNAr followed by cyclization/annulation | Pyrazolo[3,4-d]pyrimidine |

This reactivity highlights the utility of this compound as a building block in medicinal chemistry for the construction of complex molecular architectures.

Transformations Involving the Cyclopropyl Moiety

The cyclopropyl group is a unique functional moiety, often incorporated into molecules to enhance metabolic stability, improve potency, and modulate physicochemical properties like basicity. hyphadiscovery.comacs.org However, its strained three-membered ring structure also imparts distinct reactivity, making it susceptible to specific chemical transformations.

Ring-Opening Reactions and Subsequent Functionalization

The high ring strain of the cyclopropane (B1198618) ring makes it susceptible to cleavage under certain conditions, particularly through electrophilic attack or oxidative processes. For cyclopropylamines, these reactions can be initiated by protonation or oxidation, leading to ring-opened intermediates that can be trapped by nucleophiles, resulting in further functionalization.

Electrophilic ring-opening of cyclopropylamines can occur under strongly acidic conditions. nih.gov Protonation of the amine can weaken the distal C-C bond of the cyclopropane ring, facilitating its cleavage. nih.gov In the context of this compound, treatment with superacids could potentially lead to such ring-opening reactions.

Oxidative mechanisms are also a significant pathway for cyclopropyl ring cleavage, particularly in biological systems. Cytochrome P450 (CYP) enzymes can mediate the oxidation of cyclopropylamine (B47189) moieties, forming reactive ring-opened intermediates. hyphadiscovery.com These intermediates are capable of forming covalent adducts with proteins or reacting with other cellular nucleophiles like glutathione (B108866) (GSH), indicating the formation of electrophilic species upon ring opening. hyphadiscovery.com While this is primarily a metabolic concern, similar oxidative conditions in a laboratory setting could potentially be used for synthetic transformations.

| Reagent/Condition | Potential Outcome | Mechanism Type |

| Strong Acids (e.g., CF₃SO₃H) | Cleavage of the distal C-C bond | Electrophilic Ring Opening |

| Oxidizing Agents / CYP Enzymes | Formation of hydroxylated or ring-opened products | Oxidative Ring Opening |

| Photoredox Catalysis | Transformation into fluorinated imines from hemiaminals | Oxidative Ring Opening |

Stability and Reactivity under Diverse Conditions

However, the stability is not absolute. As mentioned, the ring is vulnerable to strong acids and specific oxidative conditions. hyphadiscovery.comnih.gov In drug discovery, while the cyclopropyl group can block metabolism at an adjacent site, it can itself become a site of metabolic attack. hyphadiscovery.com This duality requires careful consideration when designing synthetic routes and evaluating the molecule's metabolic fate. The presence of the electron-rich aminopyridine ring may influence the electronic properties of the cyclopropyl group, but it is generally not reactive enough to activate the ring towards common reagents without specific catalysis or harsh conditions.

Transition Metal-Catalyzed Cross-Coupling Reactionssemanticscholar.orgnih.gov

The chlorine atom at the C-2 position of the pyridine ring serves as a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. mdpi.comnih.gov These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures from simpler precursors. nih.govnih.gov Palladium-catalyzed processes are the most extensively studied and widely used for transformations involving chloro-heteroaromatic compounds like this compound. mdpi.comnih.gov

Suzuki-Miyaura, Heck, Sonogashira, and Negishi Coupling Applications

The 2-chloro position of the pyridine ring is an electrophilic site amenable to a variety of palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloro-pyridine with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. mdpi.com It is a highly versatile method for forming biaryl or aryl-alkyl linkages. nih.govmdpi.com The reaction's success with a chloro-substrate often requires a highly active catalyst system, typically employing electron-rich, bulky phosphine (B1218219) ligands. nih.gov

| Coupling Partner | Catalyst / Ligand | Base | Solvent | Temperature (°C) |

| Arylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 |

| Alkylboronic Pinacol Ester | Pd(OAc)₂ / Ad₂PⁿBu | LiOᵗBu | Dioxane/H₂O | 100 |

| Heteroarylboronic Acid | Pd₂(dba)₃ / Phosphite Ligand | KF | Dioxane | 80-110 |

Representative conditions based on similar 2-chloropyridine substrates. nih.govnih.gov

Heck Reaction: The Heck reaction couples the aryl chloride with an alkene to form a substituted alkene. wikipedia.orgmdpi.com The reaction is catalyzed by a palladium complex and requires a base to regenerate the active catalyst. nih.gov This method allows for the introduction of vinyl groups at the 2-position of the pyridine ring. Intramolecular versions of the Heck reaction are also highly valuable for synthesizing cyclic structures. libretexts.org

| Alkene Partner | Catalyst / Ligand | Base | Solvent | Temperature (°C) |

| n-Butyl Acrylate | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 |

| Styrene | PdCl₂ / PPh₃ | K₂CO₃ | NMP | 120 |

| Ethylene | Pd(OAc)₂ / NHC Ligand | NaOAc | DMA | 130 |

General conditions for Heck reactions involving aryl chlorides. wikipedia.orgorganic-chemistry.org

Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond by coupling the chloro-pyridine with a terminal alkyne. libretexts.org It is typically catalyzed by a palladium complex with a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.orgmdpi.com Copper-free variants have also been developed. nih.gov This reaction is instrumental for synthesizing aryl alkynes, which are versatile intermediates in organic synthesis.

| Alkyne Partner | Catalyst System | Base | Solvent | Temperature (°C) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 |

| Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ / CuI | i-Pr₂NH | DMF | 80 |

| 1-Heptyne | [DTBNpP]Pd(crotyl)Cl (Cu-free) | TMP | DMSO | rt - 60 |

Representative conditions for Sonogashira couplings. mdpi.comnih.gov

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner. orgsyn.org This reaction is known for its high functional group tolerance and the high reactivity of the organozinc species, which allows for the coupling of less reactive chlorides under relatively mild conditions. researchgate.net

| Organozinc Reagent | Catalyst / Ligand | Solvent | Temperature (°C) |

| Aryl-ZnCl | Pd(OAc)₂ / SPhos | THF | 25 |

| Alkyl-ZnBr | PdCl₂(dppf) | THF / NMP | 60 |

| Heteroaryl-ZnCl | Pd₂(dba)₃ / XPhos | Dioxane | 80 |

General conditions for Negishi couplings of aryl chlorides. orgsyn.orgresearchgate.net

Ligand Design and Catalyst Optimization for Selective Transformations

The primary challenge in cross-coupling reactions with this compound is the relative inertness of the C-Cl bond compared to C-Br or C-I bonds. Overcoming this requires carefully optimized catalyst systems. The key to activating aryl chlorides lies in using catalysts that promote the oxidative addition step, which is often rate-limiting.

Modern catalyst design focuses on ligands that are both sterically bulky and electron-rich.

Bulky Phosphine Ligands: Ligands developed by groups such as Buchwald (e.g., SPhos, XPhos) and Fu are highly effective. Their steric bulk promotes the formation of monoligated, coordinatively unsaturated Pd(0) species, which are highly reactive towards oxidative addition. Their electron-donating nature increases the electron density on the palladium center, further facilitating its insertion into the C-Cl bond. nih.govresearchgate.net

N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable bonds with palladium. This stability prevents catalyst decomposition at the high temperatures often required for activating aryl chlorides, while their strong electron-donating ability promotes the oxidative addition step. organic-chemistry.org

Di(2-picolyl)amine (DPA) Ligands: For certain cross-coupling reactions, DPA ligands offer an alternative to phosphines, with steric and electronic properties that can be tuned by modifying substituents on the nitrogen atom or pyridine rings.

Optimization also involves the choice of base and solvent, which can significantly impact catalyst activity, stability, and product yields. For instance, in Suzuki-Miyaura reactions, strong bases like lithium alkoxides have been shown to be effective for exhaustive coupling of dichloropyridines where other bases fail. nih.gov

Mechanistic Insights into Catalytic Cycles

The mechanisms of palladium-catalyzed cross-coupling reactions are generally understood to proceed through a catalytic cycle involving Pd(0) and Pd(II) oxidation states. nih.govnih.gov

The catalytic cycle for the Suzuki, Sonogashira, and Negishi reactions with this compound can be described as follows:

Precatalyst Activation: A Pd(II) precatalyst (e.g., Pd(OAc)₂) is reduced in situ to the active Pd(0) species, often by a phosphine ligand or another reducing agent in the mixture. libretexts.org

Oxidative Addition: The active Pd(0)L₂ catalyst reacts with this compound. The palladium atom inserts into the C-Cl bond to form a square planar Pd(II) complex, [Ar-Pd(Cl)L₂]. This step is typically the slowest in the cycle for chloroarenes. libretexts.org The presence of the pyridine nitrogen and the C4-amino group could potentially influence this step through transient coordination to the metal center.

Transmetalation: The organic group (R) from the organometallic nucleophile (e.g., R-B(OR)₂, R-ZnX, or R-Cu) is transferred to the palladium center, displacing the chloride ion. This forms a new Pd(II) intermediate, [Ar-Pd(R)L₂]. This step requires activation by a base in the Suzuki-Miyaura reaction.

Reductive Elimination: The two organic groups (Ar and R) on the palladium center couple and are eliminated from the coordination sphere, forming the desired product (Ar-R). This step regenerates the active Pd(0)L₂ catalyst, which can then enter another cycle. nih.gov

For the Heck reaction , the mechanism differs after the oxidative addition step. Instead of transmetalation, the cycle involves:

Olefin Coordination and Insertion: The alkene coordinates to the [Ar-Pd(Cl)L₂] complex, followed by migratory insertion of the alkene into the Pd-Ar bond. This forms a new alkyl-palladium intermediate. nih.govlibretexts.org

β-Hydride Elimination: A hydrogen atom from the carbon β to the palladium is eliminated, forming the substituted alkene product and a palladium-hydride species. This step generally proceeds to give the more thermodynamically stable trans isomer. nih.govorganic-chemistry.org

Reductive Elimination/Base Regeneration: The base present in the reaction mixture removes HCl from the palladium-hydride complex, regenerating the Pd(0) catalyst. nih.gov

Understanding these mechanistic principles is crucial for troubleshooting reactions and for the rational design of more efficient and selective catalysts for the transformation of challenging substrates like this compound.

Radical Chemistry and Photoredox Catalysis for Pyridyl Amine Transformations

The pyridine ring is generally electron-deficient and can participate in radical reactions, often through the formation of pyridinyl radicals. In the context of this compound, several avenues for radical chemistry and photoredox-catalyzed transformations can be considered, although specific studies on this molecule are lacking.

Pyridinyl Radical Formation and Subsequent Reactions: Photoredox catalysis is a powerful tool for the generation of radical intermediates under mild conditions. For pyridines, this often involves a single-electron transfer (SET) to a protonated or activated pyridine derivative to form a pyridinyl radical. The presence of the amino group at the 4-position, being an electron-donating group, would influence the electronic properties of the pyridine ring, potentially affecting the ease of its reduction or oxidation.

Transformations involving pyridyl amines can be initiated by photoredox catalysts, such as iridium or ruthenium complexes, which, upon photoexcitation, can act as potent single-electron oxidants or reductants. For instance, N-aminopyridinium salts derived from related aminopyridines have been utilized as precursors to aminyl radicals in photoredox-catalyzed reactions for the amino-functionalization of alkenes.

Potential Radical Reactions of the Cyclopropyl Group: The cyclopropyl group attached to the pyridine ring is susceptible to ring-opening reactions under radical conditions. This process is driven by the release of ring strain (approximately 27 kcal/mol). A radical generated on a carbon atom adjacent to the cyclopropyl ring or the addition of a radical to the cyclopropyl group itself can lead to the formation of a cyclopropylcarbinyl radical. This intermediate can undergo rapid ring-opening to form a homoallylic radical. Such reactivity could be exploited in synthetic strategies to introduce more complex side chains at the 6-position of the pyridine ring.

While no specific data exists for this compound, the general reactivity of cyclopropyl-substituted heterocycles in radical reactions suggests that this pathway is plausible. The regioselectivity and efficiency of such a ring-opening would depend on the stability of the resulting radical and the reaction conditions.

It is important to note that without direct experimental evidence, the outcomes of such reactions for this compound remain speculative.

Electrochemical Synthesis and Redox Behavior

The electrochemical properties of this compound are of interest for both its synthesis and its potential to undergo redox-mediated transformations. The redox behavior will be influenced by the electron-donating amino group, the electron-withdrawing chloro group, and the cyclopropyl substituent.

Electrochemical Synthesis: Electrochemical methods offer a green and often highly selective alternative to traditional chemical synthesis. The synthesis of substituted pyridines, including aminopyridines, can be achieved through electrochemical means. For example, the electrochemical reduction of nitropyridines is a known route to aminopyridines. While a specific electrochemical synthesis for this compound has not been reported, analogous electrochemical reductions of corresponding nitro precursors could be a viable synthetic strategy.

Redox Behavior: Cyclic voltammetry is a key technique for investigating the redox behavior of molecules. For this compound, one would expect to observe both oxidation and reduction events.

Oxidation: The 4-amino group is a primary site for oxidation. Electrochemical oxidation of aminopyridines can lead to the formation of radical cations, which can then undergo further reactions such as dimerization or reaction with nucleophiles present in the medium. The potential at which this oxidation occurs would be influenced by the electronic effects of the chloro and cyclopropyl substituents.

Reduction: The 2-chloropyridine moiety is susceptible to electrochemical reduction. This process typically involves the cleavage of the carbon-chlorine bond. The reduction potential would be affected by the other substituents on the pyridine ring. The electron-donating amino group would likely make the reduction more difficult (i.e., occur at a more negative potential) compared to unsubstituted 2-chloropyridine.

The electrochemical behavior of related aminopyridines has been studied. For instance, the cyclic voltammetry of 4-aminopyridine (B3432731) shows complex behavior, indicating the involvement of intermediates during its electrochemical processing. researchgate.net The specific redox potentials for this compound would need to be determined experimentally.

Below is a hypothetical data table illustrating the type of information that would be obtained from a cyclic voltammetry study. The values are for illustrative purposes only and are not based on experimental data for the specific compound.

| Process | Potential (V vs. reference electrode) | Characteristics | Plausible Species Involved |

|---|---|---|---|

| Oxidation | Epa = +1.2 (Hypothetical) | Irreversible peak | Formation of a radical cation at the amino group |

| Reduction | Epc = -1.8 (Hypothetical) | Irreversible peak | Reductive cleavage of the C-Cl bond |

Disclaimer: The data in the table above is purely hypothetical and for illustrative purposes. No experimental electrochemical data for this compound was found in the surveyed literature.

**spectroscopic and Structural Elucidation of 2 Chloro 6 Cyclopropylpyridin 4 Amine and Its Derivatives**

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules in solution. For a molecule like 2-Chloro-6-cyclopropylpyridin-4-amine (B6233811), a combination of one-dimensional (¹H, ¹³C) and multi-dimensional NMR experiments would be employed for unambiguous assignment of all proton and carbon signals.

Multi-Dimensional NMR for Complex Structure Assignment

While standard ¹H and ¹³C NMR provide initial information, multi-dimensional techniques are essential for confirming the specific substitution pattern of the pyridine (B92270) ring and the connectivity of the cyclopropyl (B3062369) group. bmrb.io

¹H NMR: The proton spectrum would be expected to show distinct signals for the two aromatic protons on the pyridine ring, the protons of the cyclopropyl ring (methine and methylene (B1212753) groups), and the amine (-NH₂) protons. The chemical shifts and coupling patterns (multiplicity) of the aromatic protons would confirm their relative positions. umn.edu

¹³C NMR: The carbon spectrum would reveal signals for the five carbons of the pyridine ring and the three carbons of the cyclopropyl group. The chemical shifts would be influenced by the attached substituents (chloro, cyclopropyl, and amino groups). nih.gov

COSY (Correlation Spectroscopy): This 2D experiment establishes correlations between protons that are coupled to each other, typically on adjacent carbons. It would be used to trace the connectivity within the cyclopropyl group and identify which aromatic protons are adjacent.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. It allows for the definitive assignment of each proton to its corresponding carbon in both the pyridine and cyclopropyl moieties.

By integrating data from these experiments, a complete and unambiguous assignment of the molecular structure can be achieved. nih.gov

Solid-State NMR for Crystalline Forms

Solid-State NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in their crystalline or amorphous solid forms. Unlike solution-state NMR, which averages out anisotropic interactions due to molecular tumbling, ssNMR can detect the effects of the local environment on the molecule. This technique is particularly useful for:

Identifying Polymorphs: Detecting different crystalline forms of the same compound, which can have distinct physical properties.

Characterizing Supramolecular Structure: Probing intermolecular interactions, such as hydrogen bonding, by observing changes in chemical shifts and relaxation times.

Analyzing Insoluble Materials: Studying derivatives or formulations of this compound that are not soluble in common NMR solvents.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental formula of a compound and investigating its structure through controlled fragmentation. nih.gov For this compound (C₈H₉ClN₂), HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental composition.

The fragmentation pattern observed in the tandem mass spectrum (MS/MS) provides a roadmap of the molecule's structure. youtube.com Common fragmentation pathways for this type of molecule could include:

Loss of a chlorine radical (•Cl).

Cleavage of the cyclopropyl group.

Ring-opening or fragmentation of the pyridine core. mdpi.com

The precise masses of these fragment ions, as determined by HRMS, help to confirm the identity of the lost neutral fragments and the composition of the resulting ions, further corroborating the proposed structure. mdpi.comyoutube.comresearchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Expected characteristic vibrational frequencies include:

N-H Stretching: The primary amine (-NH₂) group would exhibit symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹.

C-H Stretching: Signals from the aromatic C-H bonds on the pyridine ring and the aliphatic C-H bonds of the cyclopropyl group would appear around 2900-3100 cm⁻¹.

C=N and C=C Stretching: The pyridine ring vibrations would produce a series of characteristic sharp bands in the 1400-1650 cm⁻¹ region. researchgate.net

N-H Bending: The bending vibration (scissoring) of the amine group would be observed around 1600 cm⁻¹.

C-Cl Stretching: A strong absorption corresponding to the carbon-chlorine bond stretch would be expected in the lower frequency region of the spectrum, typically between 550-800 cm⁻¹. analis.com.my

Data from both IR and Raman spectra provide a comprehensive vibrational profile of the molecule, confirming the presence of all key functional groups. nist.gov

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise measurements of bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice. nih.gov This technique is essential for understanding not only the molecular structure but also the supramolecular assembly, which is governed by intermolecular forces like hydrogen bonding and π–π stacking. researchgate.netmdpi.comnih.gov

Single Crystal X-ray Diffraction of the Parent Compound

A single-crystal X-ray diffraction study of this compound would yield precise atomic coordinates, allowing for the unequivocal confirmation of its molecular structure. While specific data for the title compound is not available, analysis of closely related aminopyrimidine and aminopyridine structures provides insight into the expected findings. nih.gov For example, the crystal structure of 2-Chloro-6-methylpyrimidin-4-amine reveals that molecules are linked by pairs of N—H⋯N hydrogen bonds, forming inversion dimers. nih.gov These dimers are further connected into a two-dimensional network, stabilized by additional hydrogen bonds and π–π stacking interactions. nih.gov

A similar analysis for this compound would be expected to reveal key hydrogen-bonding motifs involving the amino group and the pyridine nitrogen atom, leading to the formation of predictable supramolecular synthons. researchgate.net The study would also detail the planarity of the pyridine ring and the precise geometry of the cyclopropyl and chloro substituents.

Below is an illustrative table of the type of crystallographic data that would be obtained from such an analysis, based on typical values for related compounds. nih.gov

| Parameter | Illustrative Value |

|---|---|

| Chemical Formula | C₈H₉ClN₂ |

| Formula Weight | 168.63 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~ 7.1 |

| b (Å) | ~ 7.8 |

| c (Å) | ~ 13.1 |

| β (°) | ~ 115 |

| Volume (ų) | ~ 660 |

| Z (molecules/unit cell) | 4 |

| Key Intermolecular Interactions | N-H···N hydrogen bonds, π-π stacking |

Co-crystallization and Polymorphism Studies of Derivatives

The solid-state properties of active pharmaceutical ingredients (APIs) are of paramount importance as they can significantly influence key characteristics such as solubility, stability, and bioavailability. For derivatives of this compound, the exploration of co-crystallization and polymorphism offers a strategic approach to modulate these physicochemical properties. While specific studies on the co-crystallization and polymorphism of this compound derivatives are not extensively documented in publicly available literature, valuable insights can be drawn from research on structurally related aminopyridine and aminopyrimidine compounds. These studies provide a framework for understanding the potential solid-state chemistry of this class of molecules.

Co-crystallization involves the combination of an API with a benign co-former in a specific stoichiometric ratio to form a new crystalline solid. This technique is a powerful tool in crystal engineering to create novel solid forms with tailored properties. A common strategy in the co-crystallization of aminopyridine derivatives is the use of carboxylic acids as co-formers. This is due to the high probability of forming robust and predictable hydrogen-bonding interactions between the pyridine nitrogen and the carboxylic acid group.

A prevalent supramolecular synthon observed in the co-crystals of aminopyridines and carboxylic acids is the pyridine-acid heterosynthon, which is characterized by a cyclic hydrogen-bonded motif with a graph-set notation of R²₂(8). This synthon is formed through a pair of N–H···O and O–H···N hydrogen bonds. The stability and predictability of this synthon make it a reliable tool for the design of co-crystals.

Research on 2-amino-6-chloropyridine (B103851), a structural analogue, has demonstrated the successful formation of co-crystals with various benzoic acid derivatives. researchgate.net In these instances, the carboxylic acid group consistently interacts with the pyridine nitrogen and the amino group to form the expected R²₂(8) heterosynthon. researchgate.net The supramolecular assembly of these co-crystals is further stabilized by other interactions, such as N–H···N or N–H···O hydrogen bonds, which can link the primary heterosynthons into more extended structures like chains or sheets. researchgate.net

The following table summarizes the findings from co-crystallization studies on 2-amino-6-chloropyridine with various carboxylic acids, illustrating the common supramolecular synthons that are formed.

| Co-crystal System | Supramolecular Synthon(s) Observed | Reference |

| 2-amino-6-chloropyridine – Benzoic Acid | R²₂(8) heterosynthon | researchgate.net |

| 2-amino-6-chloropyridine – 2-Aminobenzoic Acid | R²₂(8) heterosynthon, N–H···O hydrogen bonds forming chains | researchgate.net |

| 2-amino-6-chloropyridine – 3-Chlorobenzoic Acid | R²₂(8) heterosynthon | researchgate.net |

| 2-amino-6-chloropyridine – 4-Nitrobenzoic Acid | R²₂(8) heterosynthon | researchgate.net |

For instance, studies on aminopyrimidines co-crystallized with carboxylic acids have revealed the existence of different crystalline forms. These studies underscore the importance of screening for polymorphs under various crystallization conditions to identify and characterize all possible solid forms.

The following table presents crystallographic data for a related compound, 2-chloropyrimidin-4-amine, which provides an example of the type of structural information obtained in such studies.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Reference |

| 2-Chloropyrimidin-4-amine | Monoclinic | P2₁/c | 3.83162(19) | 11.8651(7) | 12.7608(7) | 100.886(2) | 569.70(5) | 4 | researchgate.net |

In the crystal structure of 2-chloropyrimidin-4-amine, molecules are linked by pairs of N—H···N hydrogen bonds, forming inversion dimers. These dimers are further connected into a two-dimensional network. researchgate.net The identification of such packing motifs is fundamental to understanding the solid-state behavior of these compounds and their potential to form different polymorphs.

**computational Chemistry and Theoretical Investigations of 2 Chloro 6 Cyclopropylpyridin 4 Amine**

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical (QM) methods are fundamental to understanding the electronic behavior of molecules. These studies can elucidate the distribution of electrons, the energies of molecular orbitals, and the intrinsic factors that govern chemical reactions.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. analis.com.mynih.gov It is employed to predict a variety of ground-state properties by calculating the electron density, which simplifies the many-body problem of the Schrödinger equation. For 2-Chloro-6-cyclopropylpyridin-4-amine (B6233811), DFT calculations can determine the most stable three-dimensional arrangement of its atoms (optimized geometry), including key bond lengths, bond angles, and dihedral angles.

From the optimized geometry, further electronic properties can be derived. The distribution of charges on each atom (Mulliken or Natural Population Analysis) can indicate sites susceptible to electrophilic or nucleophilic attack. Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap provides a measure of the molecule's chemical reactivity and kinetic stability. mdpi.com

Illustrative Data: The following table presents hypothetical optimized geometric parameters for this compound, as would be generated by a DFT calculation at the B3LYP/6-311++G(d,p) level of theory. analis.com.my

| Hypothetical Geometric Parameters | |

|---|---|

| Parameter | Calculated Value |

| C2-Cl Bond Length | 1.745 Å |

| C6-C(cyclopropyl) Bond Length | 1.510 Å |

| C4-N(amine) Bond Length | 1.370 Å |

| N1-C2-C3 Bond Angle | 123.5° |

| C3-C4-C5 Bond Angle | 117.0° |

| Cl-C2-N1-C6 Dihedral Angle | 0.0° |

While DFT is a workhorse for ground-state properties, ab initio methods, which are based on first principles without empirical parameters, are often employed for more complex scenarios like electronically excited states and reaction pathways. Methods such as Complete Active Space Self-Consistent Field (CASSCF) can provide detailed descriptions of the electronic structure in excited states, which is essential for understanding a molecule's photophysical properties. For this compound, these calculations could predict UV-visible absorption spectra and identify potential pathways for the molecule to dissipate energy after absorbing light, such as fluorescence or non-radiative decay.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. dntb.gov.ua An MD simulation calculates the trajectory of every atom in the system by integrating Newton's laws of motion, providing a detailed view of molecular behavior. researchgate.net For this compound, MD simulations can be used to explore its conformational landscape, particularly the rotation of the cyclopropyl (B3062369) and amine groups relative to the pyridine (B92270) ring.

These simulations are also invaluable for studying intermolecular interactions. By placing the molecule in a simulated solvent box (e.g., water), MD can reveal how solvent molecules arrange themselves around the solute and can identify key interactions like hydrogen bonds between the amine group and water. In the context of drug design, MD simulations can model the interaction of this compound with a biological target, such as an enzyme's active site, to assess binding stability and identify key interacting residues. nih.govjchemlett.com

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry serves as a powerful tool for interpreting experimental spectroscopic data. DFT and other quantum mechanical methods can calculate vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. researchgate.netnih.gov Similarly, these methods can predict Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms.

By comparing the computationally predicted spectra with experimental data, a detailed assignment of spectral features to specific molecular motions or atomic environments can be achieved. A good correlation between the theoretical and experimental data lends confidence to the accuracy of the computed molecular structure and electronic properties. nih.gov

Illustrative Data: The table below shows a hypothetical comparison of experimental and DFT-calculated vibrational frequencies for key functional groups in this compound.

| Hypothetical Vibrational Frequencies (cm⁻¹) | ||

|---|---|---|

| Vibrational Mode | Experimental FT-IR | Calculated (DFT) |

| N-H Stretch (Amine) | 3450 | 3455 |

| C-H Stretch (Aromatic) | 3080 | 3082 |

| C=C/C=N Stretch (Ring) | 1610 | 1615 |

| C-N Stretch | 1320 | 1324 |

| C-Cl Stretch | 790 | 795 |

Reaction Mechanism Elucidation through Transition State Calculations

Understanding how a chemical reaction occurs at a molecular level is crucial for controlling its outcome. Computational methods can map out the entire energy landscape of a reaction, from reactants to products. A key aspect of this is the calculation of the transition state (TS)—the highest energy point along the reaction coordinate.

For a potential reaction involving this compound, such as a nucleophilic aromatic substitution at the chloro-substituted carbon, quantum mechanical calculations can be used to locate the structure and energy of the transition state. The energy difference between the reactants and the transition state gives the activation energy barrier, a critical parameter that determines the reaction rate. This theoretical approach can be used to compare different potential reaction pathways and predict which one is most likely to occur under given conditions.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Analogues (Theoretical Modeling)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.govresearchgate.net Instead of studying a single molecule, a QSAR study requires a dataset of structurally similar analogues with measured biological activities (e.g., enzyme inhibition).

For a series of analogues of this compound, a QSAR model could be developed. rsc.org First, various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated for each analogue. Then, statistical methods are used to build a mathematical equation that correlates these descriptors with the observed activity. tandfonline.com A validated QSAR model can be a powerful predictive tool, allowing researchers to estimate the biological activity of new, unsynthesized analogues and to prioritize which compounds to synthesize for further testing, thereby accelerating the drug discovery process. mdpi.com

Lack of Specific Computational Data for this compound

Following a comprehensive search for scholarly articles and research data, it has been determined that there is a lack of specific computational chemistry and theoretical investigation studies focused solely on the chemical compound This compound . While general methodologies for Quantitative Structure-Activity Relationship (QSAR) modeling, descriptor calculation, and statistical validation are well-established for pyridine and aminopyridine derivatives, specific research findings and data tables for "this compound" are not available in the public domain.

The user's request for an article structured around detailed computational analyses, including descriptor calculations and the statistical validation of QSAR models for this particular compound, cannot be fulfilled without specific research having been conducted and published on this molecule. Generating such an article would require speculative data and would not adhere to the principles of scientific accuracy and reliance on verifiable sources.

Therefore, the sections on "Descriptor Calculation and Model Development" and "Statistical Validation of QSAR Models" for this compound cannot be provided at this time due to the absence of the necessary primary research literature.

**applications of 2 Chloro 6 Cyclopropylpyridin 4 Amine As a Versatile Synthetic Intermediate and Research Scaffold**

Building Block in the Synthesis of Diverse Heterocyclic Systems

The inherent reactivity of the chloro and amino groups on the pyridine (B92270) ring enables 2-Chloro-6-cyclopropylpyridin-4-amine (B6233811) to serve as a foundational scaffold for the synthesis of various fused heterocyclic structures. These reactions often proceed through cyclocondensation or intramolecular cyclization pathways, leveraging the nucleophilicity of the amino group and the electrophilic nature of the carbon atom bearing the chlorine.

The amino group in this compound can act as a nucleophile to react with a variety of bifunctional electrophiles, leading to the formation of pyridine-fused ring systems. For instance, condensation reactions with α,β-unsaturated carbonyl compounds, diketones, or their equivalents can yield polycyclic structures with significant biological and material interest. nih.govnih.gov The chlorine atom can be subsequently used in cross-coupling reactions to further elaborate the molecular framework, creating complex polycyclic aromatic compounds.

One potential synthetic route involves the reaction of the amino group with reagents like ethyl acetoacetate (B1235776) or diethyl malonate to form intermediates that can undergo intramolecular cyclization to produce pyrido[1,2-a]pyrimidines or related heterocyclic cores. nih.gov The cyclopropyl (B3062369) group is expected to influence the regioselectivity of these reactions and the conformational properties of the final products.

Table 1: Potential Synthesis of Pyridine-Fused Rings from this compound

| Reactant | Resulting Fused Heterocycle | Potential Reaction Type |

| Diethyl malonate | Pyrido[1,2-a]pyrimidine derivative | Condensation followed by cyclization |

| 1,3-Diketone | Pyrido[1,2-a]pyrimidine derivative | Condensation and cyclization |

| α-Bromo-ketone | Imidazo[1,2-a]pyridine derivative | Nucleophilic substitution and cyclization |

| Aryl boronic acid | Aryl-substituted aminopyridine | Suzuki cross-coupling (at the chloro position) |

Macrocyclic compounds containing nitrogen atoms are of great interest due to their ability to act as selective receptors for ions and small molecules, as well as their applications in catalysis and medicine. researchgate.netnih.govmdpi.com this compound can be envisioned as a key component in the construction of such macrocycles. The amino group can serve as one of the linking points in a macrocyclization reaction with a di-electrophile, such as a diacyl chloride or a dialdehyde.

Alternatively, the pyridine unit itself can be incorporated into the macrocyclic backbone. The synthesis could involve a step-wise approach where the amino and chloro groups are functionalized sequentially to build up the macrocyclic structure. The rigidity of the pyridine ring and the steric bulk of the cyclopropyl group would impart specific conformational constraints on the resulting macrocycle, potentially leading to unique host-guest binding properties. mdpi.com

Precursor for Advanced Organic Materials and Functional Polymers Research

The development of functional organic materials, particularly conjugated polymers, is a rapidly growing field with applications in electronics, optoelectronics, and sensing. The pyridine moiety is a common component in these materials due to its electron-deficient nature, which can be tuned to control the electronic properties of the polymer.

This compound possesses two reactive sites, the chloro and amino groups, which can be utilized for polymerization. For example, the amino group can undergo condensation polymerization with diacyl chlorides or diisocyanates to form polyamides or polyureas, respectively. The chloro group offers a handle for metal-catalyzed cross-coupling polymerizations, such as Suzuki or Stille coupling, which are powerful methods for creating conjugated polymers. The cyclopropyl group can enhance the solubility of the resulting polymers, which is often a challenge in polymer synthesis and processing.

The incorporation of the this compound unit into a polymer backbone would introduce a pyridine moiety with both donor (amino) and acceptor-like (chloro-substituted ring) characteristics. This could lead to polymers with interesting intramolecular charge transfer properties, which are desirable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The precise control over the polymer structure, enabled by the defined reactive sites on the monomer, would allow for the fine-tuning of the material's optical and electronic properties. While specific research on polymers derived from this exact molecule is not detailed, the principles of incorporating substituted aminopyrimidines in polymer chains suggest its potential as a valuable monomer. nih.gov

Ligand Design in Organometallic Chemistry and Catalysis Research

The nitrogen atoms of the pyridine ring and the amino group in this compound make it an excellent candidate for a bidentate ligand in organometallic chemistry. researchgate.net The ability of such ligands to coordinate with transition metals is fundamental to the development of new catalysts for a wide range of organic transformations.

The electronic properties of the resulting metal complex can be modulated by the substituents on the pyridine ring. The electron-donating amino group and the electron-withdrawing chlorine atom, along with the sterically demanding cyclopropyl group, would create a unique electronic and steric environment around the metal center. This can influence the reactivity and selectivity of the catalyst. For example, aminopyridine-based ligands have been successfully used in copper-catalyzed reactions for the synthesis of chiral amines. nih.gov

Table 2: Potential Applications of Metal Complexes with this compound as a Ligand

| Metal Center | Potential Catalytic Application | Rationale |

| Palladium (Pd) | Cross-coupling reactions (e.g., Suzuki, Heck) | Stabilization of active Pd(0) and Pd(II) species. |

| Copper (Cu) | Asymmetric catalysis, A3 coupling reactions | Formation of chiral complexes for enantioselective synthesis. nih.gov |

| Ruthenium (Ru) | Metathesis, hydrogenation | Tuning of electronic properties for efficient catalysis. |

| Iridium (Ir) | C-H activation | Steric and electronic influence on the metal center's reactivity. |

The versatility of this compound as a ligand could lead to the development of novel catalysts with enhanced performance for known reactions or the discovery of new catalytic transformations. The modular nature of its synthesis allows for further modifications, enabling the creation of a library of ligands with tailored properties for specific catalytic applications. nih.govresearchgate.net

Synthesis of Novel Pyridyl-Based Ligands

The structural features of this compound make it an attractive starting material for the synthesis of novel pyridyl-based ligands. The presence of the amino group and the reactive chlorine atom allows for a variety of chemical transformations to introduce different functionalities and create complex ligand architectures. These ligands can then be used to coordinate with various metal centers, forming coordination complexes with potential applications in catalysis and materials science.

For instance, the amino group can be derivatized to form Schiff bases, amides, or more complex chelating arms. The chlorine atom, on the other hand, can be displaced through nucleophilic substitution reactions, allowing for the introduction of other functional groups or the coupling with other molecular fragments. This versatility enables the design and synthesis of a wide range of pyridyl-based ligands with tailored electronic and steric properties.

Application in Homogeneous and Heterogeneous Catalysis (e.g., C-H Activation)

Pyridyl-based ligands derived from this compound have potential applications in both homogeneous and heterogeneous catalysis. The nitrogen atom of the pyridine ring and the exocyclic amino group can act as coordination sites for transition metals, forming stable and catalytically active complexes. These complexes can be employed in a variety of catalytic transformations, including cross-coupling reactions, hydrogenations, and C-H activation.

The cyclopropyl group can also play a role in modulating the catalytic activity of the resulting metal complexes. Its unique electronic and steric properties can influence the coordination geometry and reactivity of the metal center, leading to enhanced catalytic performance. Furthermore, the ability to immobilize these pyridyl-based ligands on solid supports opens up the possibility of developing heterogeneous catalysts, which offer advantages in terms of catalyst separation and recycling.

A key area of interest is the use of such ligands in C-H activation, a powerful tool for the direct functionalization of unreactive C-H bonds. The design of ligands that can facilitate this challenging transformation is a major focus of current research. The electronic properties of the this compound scaffold can be fine-tuned to promote the desired C-H activation pathway.

Role in Academic Research of Agrochemical Scaffolds

The pyridine ring is a common motif in many commercially successful agrochemicals. Therefore, this compound serves as a valuable building block in the academic research and development of new agrochemical scaffolds. Its structural features allow for the exploration of new chemical space and the discovery of novel compounds with desired biological activities.

Researchers can utilize this compound as a starting material to synthesize a variety of pyridyl-containing agrochemical motifs. The reactive sites on the molecule allow for the introduction of different pharmacophores and functional groups known to be important for herbicidal, fungicidal, or insecticidal activity. For example, the amino group can be acylated or alkylated to introduce side chains that can interact with specific biological targets. The chlorine atom can be substituted with other groups to modulate the physicochemical properties of the molecule, such as its solubility and stability.

The cyclopropyl group is also a desirable feature in agrochemical design, as it can enhance the metabolic stability and binding affinity of the molecule to its target protein. The combination of the pyridine ring, the cyclopropyl group, and the amino functionality in a single molecule provides a unique platform for the design and synthesis of novel agrochemical candidates.

Structure-based design is a powerful approach in agrochemical research that relies on the three-dimensional structure of the target protein to design potent and selective inhibitors. researchgate.net this compound can be used as a scaffold to design molecules that fit into the active site of a target enzyme or receptor. By understanding the key interactions between the scaffold and the protein, researchers can make rational modifications to the molecule to improve its binding affinity and biological activity.

The rigid structure of the pyridine ring and the defined stereochemistry of the cyclopropyl group provide a well-defined framework for structure-based design. Computational modeling and X-ray crystallography can be used to visualize the binding mode of molecules derived from this scaffold and to guide the design of new analogs with improved properties. This iterative process of design, synthesis, and biological evaluation can lead to the discovery of novel and effective agrochemicals. researchgate.net

Significance in Medicinal Chemistry Research Scaffolds

The pyridyl-amine scaffold is a privileged structure in medicinal chemistry, appearing in numerous drugs and clinical candidates. The ability of this scaffold to interact with a wide range of biological targets, including kinases, proteases, and G-protein coupled receptors, makes it a valuable starting point for drug discovery programs. This compound, with its unique substitution pattern, represents an attractive scaffold for the development of new therapeutic agents.

The versatility of this compound allows for the synthesis of diverse libraries of pyridyl-amine containing scaffolds for biological screening. The amino group can serve as a handle for the attachment of various side chains and functional groups, while the chlorine atom can be used to introduce further diversity. This approach enables the exploration of a large chemical space and the identification of compounds with desired biological activities.

For example, derivatives of this compound can be designed as inhibitors of specific enzymes or as modulators of protein-protein interactions. The cyclopropyl group can provide conformational constraint and improve the metabolic stability of the resulting compounds, which are desirable properties for drug candidates. The combination of the pyridyl-amine scaffold with the cyclopropyl moiety offers a unique opportunity to develop novel therapeutic agents with improved efficacy and safety profiles.

Below is a table summarizing the potential of this compound in the design of biologically active compounds, drawing parallels from similar scaffolds.

| Target Class | Potential Application | Rationale based on similar scaffolds |

| Kinase Inhibitors | Oncology, Inflammatory Diseases | The pyridyl-amine core is a well-established hinge-binding motif for many kinase inhibitors. |

| GPCR Modulators | CNS Disorders, Metabolic Diseases | The aromatic nature and hydrogen bonding capabilities of the scaffold are suitable for interacting with GPCR binding pockets. |

| Ion Channel Blockers | Cardiovascular Diseases, Pain | The scaffold can be elaborated to present functional groups that interact with the pore or allosteric sites of ion channels. |

| Enzyme Inhibitors | Infectious Diseases, Metabolic Disorders | The core structure can be functionalized to mimic the substrate or transition state of a target enzyme. |

Exploration of Binding Motifs through Synthetic Modifications

The strategic design of novel therapeutic agents frequently employs molecular scaffolds that offer opportunities for systematic chemical modification to probe and optimize interactions with biological targets. This compound is one such scaffold, presenting multiple sites for synthetic alteration. By methodically modifying its structure, researchers can gain valuable insights into the key binding motifs required for affinity and selectivity toward a specific protein or enzyme. This process, known as establishing a structure-activity relationship (SAR), is fundamental to modern medicinal chemistry.

The this compound core contains three primary points for diversification: the chloro substituent at the 2-position, the cyclopropyl group at the 6-position, and the amino group at the 4-position. Each of these can be altered to explore different aspects of a target's binding pocket.

Modifications at the 6-Position: The cyclopropyl group is a well-regarded feature in medicinal chemistry, often introduced to improve metabolic stability, enhance potency, and provide a favorable vector for orienting other functional groups. nih.gov While the cyclopropyl group itself can be a key binding element, its replacement with other small alkyl or cycloalkyl groups can help to define the steric tolerance of the binding pocket. Furthermore, functionalized cyclopropyl analogs could be synthesized to introduce additional interaction points.

Modifications at the 4-Position: The primary amino group at the 4-position is a critical site for modification, often serving as a key hydrogen bond donor. It can be readily acylated, alkylated, or used in reductive amination reactions to introduce a wide array of substituents. These modifications can be used to extend the molecule into different regions of the binding site, introduce additional points of interaction, or alter the molecule's physicochemical properties, such as solubility and membrane permeability.

A hypothetical SAR study could involve the synthesis of a library of analogs based on the this compound scaffold and their evaluation in a binding assay against a target of interest. The results of such a study could be tabulated to provide a clear overview of how different modifications influence binding affinity.

| Compound | Modification | Binding Affinity (IC50, nM) |

|---|---|---|

| Parent Scaffold | This compound | 500 |

| Analog 1 | 2-Phenyl substitution (via Suzuki coupling) | 150 |

| Analog 2 | 2-(4-methoxyphenyl) substitution | 80 |

| Analog 3 | 4-N-acetyl substitution | >1000 |

| Analog 4 | 4-N-benzyl substitution | 250 |

| Analog 5 | 6-Cyclopentyl substitution | 800 |

Through such systematic synthetic modifications and subsequent biological evaluation, the key molecular interactions governing the binding of this scaffold can be elucidated. This knowledge is invaluable for the rational design of more potent and selective ligands.

**future Directions and Emerging Research Opportunities for 2 Chloro 6 Cyclopropylpyridin 4 Amine Chemistry**

Integration with Artificial Intelligence (AI) and Machine Learning (ML) in Synthesis and Discovery

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize synthetic chemistry by enabling rapid prediction of reaction outcomes and retrosynthetic pathways. For 2-Chloro-6-cyclopropylpyridin-4-amine (B6233811), these technologies offer a significant opportunity to optimize its synthesis and explore its derivative space efficiently.

Detailed Research Findings: ML models, particularly those for reaction and retrosynthesis prediction, are often trained on large datasets of known chemical transformations. arxiv.org For a target like this compound, an AI-driven approach could screen vast virtual libraries of starting materials and reagents to identify novel, cost-effective, and high-yield synthetic routes. Furthermore, ML algorithms can predict optimal reaction conditions (e.g., temperature, solvent, catalyst), minimizing the need for extensive empirical experimentation. A dual-task learning strategy, which simultaneously captures forward (reaction) and backward (retrosynthesis) relationships, could be particularly effective in designing synthetic pathways for novel derivatives. arxiv.org

Hypothetical Application in Synthesis Optimization: An ML model could be trained on a dataset of pyridine (B92270) functionalization reactions. By inputting the structure of this compound, the model could predict the yield and selectivity of various cross-coupling reactions at the chloro position or derivatization at the amine group under different catalytic systems.

| Input: Catalyst | Input: Ligand | Input: Base | Predicted Yield (%) | Predicted Selectivity (%) |

|---|---|---|---|---|

| Pd(OAc)2 | SPhos | K3PO4 | 92 | >99 |

| Pd2(dba)3 | XPhos | Cs2CO3 | 88 | 98 |

| Pd(PPh3)4 | None | Na2CO3 | 65 | 95 |

Exploration of Novel Bio-orthogonal Reactions and Chemical Biology Applications

Bio-orthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. nih.gov The unique structure of this compound makes it a potential scaffold for developing new probes for chemical biology.

Detailed Research Findings: The core principle of bio-orthogonal chemistry is the use of abiotic functional groups that react selectively and efficiently under physiological conditions. nih.gov Common bio-orthogonal reactions include the Staudinger ligation and copper-catalyzed or strain-promoted azide-alkyne cycloadditions. nih.gov The development of new reactions is crucial for expanding the toolbox of chemical biologists, enabling multi-target labeling and more complex biological studies.

Prospective Role of this compound: The amine group of this compound serves as a chemical handle. It could be functionalized with a bio-orthogonal reporter group, such as an azide (B81097) or an alkyne. The resulting molecule could then be used to "click" onto a complementary-functionalized biomolecule (e.g., a protein or glycan) within a cellular environment. The cyclopropyl (B3062369) and chloro groups can be further modified to tune the molecule's solubility, cell permeability, and steric profile, potentially leading to probes with novel properties for imaging or tracking biological processes.

Sustainable Synthesis and Circular Economy Approaches for Pyridyl Derivatives

The principles of green chemistry are increasingly guiding the development of synthetic routes to reduce environmental impact. Future research on this compound and related pyridines will likely focus on sustainable methodologies.

Detailed Research Findings: Sustainable synthesis of pyridines often involves multicomponent reactions (MCRs), the use of non-toxic and reusable catalysts, and minimizing hazardous solvents. acs.org Catalysts based on magnetic nanoparticles are gaining traction as they facilitate easy separation and recycling. mdpi.com Acceptorless dehydrogenative coupling reactions using earth-abundant metal catalysts like manganese or zinc also represent a green approach to forming heterocyclic rings. researchgate.netresearchgate.net These methods often use readily available starting materials like alcohols and ammonium (B1175870) acetate, reducing waste and improving atom economy. acs.orgresearchgate.net

Future Research Directions: A key goal would be to develop a one-pot, multicomponent synthesis for this compound or its precursors. Research could explore the use of recyclable, heterogeneous catalysts, such as metal-organic frameworks (MOFs) or functionalized nanoparticles, to improve the environmental footprint of the synthesis. acs.orgmdpi.com Investigating solvent-free reaction conditions or the use of green solvents like water or ethanol (B145695) would also be a priority.

| Metric | Traditional Synthesis (Hypothetical) | Sustainable Approach (Prospective) |

|---|---|---|

| Catalyst | Homogeneous Palladium | Reusable Magnetic Nanoparticle mdpi.com |

| Solvent | Dichloromethane, Toluene | Ethanol or Solvent-free |

| Starting Materials | Multi-step, pre-functionalized | One-pot from simple alcohols researchgate.net |

| Atom Economy | Moderate | High |

Advanced Materials Applications Beyond Traditional Polymers (e.g., MOFs, COFs containing pyridine units)

The rigid structure and coordinating nitrogen atoms of the pyridine ring make it an excellent building block for crystalline porous materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).

Detailed Research Findings: MOFs are constructed from metal ions or clusters linked by organic ligands, while COFs are made entirely from organic building blocks connected by strong covalent bonds. mdpi.comtcichemicals.com Both material classes are known for their high porosity, large surface areas, and tunable structures. Amines and aldehydes are common functional groups used as "linkers" to construct imine-based COFs. tcichemicals.comalfa-chemistry.com Pyridine-containing linkers have been successfully used to create COFs with applications in adsorption and sensing. rsc.org

Potential of this compound as a Linker: this compound could serve as a novel, multifunctional linker for MOFs and COFs. The amino group can react with aldehyde linkers to form a stable imine bond, a common linkage in COF chemistry. tcichemicals.com The pyridine nitrogen and the chlorine atom could act as coordination sites for metal ions in MOF synthesis. mdpi.com The presence of the cyclopropyl group could introduce unique steric constraints, potentially leading to novel network topologies and pore environments. Such materials could be explored for applications in gas storage, selective separation, or heterogeneous catalysis.

Synergistic Approaches Combining Computational and Experimental Methodologies

The integration of computational modeling with experimental synthesis and characterization provides a powerful paradigm for accelerating chemical research.

Detailed Research Findings: Computational methods, such as Density Functional Theory (DFT), can predict molecular geometries, reaction mechanisms, and spectroscopic properties. researchgate.netnih.gov This predictive power allows researchers to screen potential reaction pathways or ligand designs in silico before committing to resource-intensive laboratory work. Experimental results, in turn, provide crucial data to validate and refine computational models, creating a synergistic feedback loop. Such combined approaches have been successfully used to understand the stability of pyridine-modified COFs and to elucidate reaction mechanisms for pyridine synthesis. nih.govrsc.orgscilit.com

Prospective Research Workflow: For this compound, a synergistic workflow could be employed to design novel derivatives or materials.

Computational Screening (DFT): Model the reactivity of the chloro and amino groups towards a library of reactants to predict the most favorable reaction pathways for creating new derivatives.

Experimental Validation: Synthesize the most promising candidates identified in the computational screen and characterize their properties.

Material Design (Modeling): Computationally assemble hypothetical MOFs or COFs using the title compound as a linker to predict their structure, porosity, and potential for gas adsorption.

Targeted Synthesis: Synthesize the most promising framework material based on the computational predictions and experimentally measure its properties to confirm the model's accuracy. rsc.orgscilit.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Chloro-6-cyclopropylpyridin-4-amine, and how do reaction conditions influence yield?

- The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, cyclopropyl groups can be introduced via Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling. Reaction parameters like temperature (80–120°C), catalyst choice (e.g., Pd(PPh₃)₄), and solvent polarity (DMF or THF) critically affect yield and purity. Optimizing these conditions can reduce byproducts like dehalogenated derivatives .

Q. How can the reactive chloro group in this compound be selectively functionalized?

- The chloro group undergoes nucleophilic substitution with amines, thiols, or alkoxides. Selectivity is achieved by controlling steric and electronic factors: using bulky nucleophiles (e.g., tert-butylamine) minimizes competing reactions at the cyclopropyl group. Microwave-assisted synthesis (60–100°C, 30 min) enhances reaction rates and selectivity .

Q. What analytical techniques are recommended for characterizing this compound?

- Key methods include:

- NMR : ¹H/¹³C NMR to confirm cyclopropyl protons (δ 0.8–1.2 ppm) and aromatic signals.

- HPLC-MS : To assess purity (>98%) and detect trace impurities (e.g., dechlorinated byproducts).

- X-ray crystallography : For resolving stereochemical ambiguities in derivatives .

Q. What are the stability considerations for storing this compound?

- Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation. The chloro group is moisture-sensitive; use molecular sieves in storage containers. Stability studies show <5% degradation over 6 months under these conditions .

Advanced Research Questions

Q. How can competing reaction pathways (e.g., oxidation vs. substitution) be controlled during derivatization?

- Competing oxidation of the cyclopropyl ring (e.g., epoxidation) can occur under harsh conditions. Mitigation strategies:

- Use mild oxidizing agents (e.g., mCPBA instead of KMnO₄).

- Add radical scavengers (e.g., BHT) to suppress free-radical pathways.

- Monitor reaction progress via inline FTIR to detect intermediate species .

Q. What computational methods are effective for predicting the bioactivity of this compound derivatives?

- Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking (AutoDock Vina) assesses binding affinities to targets like kinase enzymes. Comparative studies show cyclopropyl groups enhance steric complementarity in ATP-binding pockets .

Q. How do structural modifications (e.g., substituent position) affect the compound’s pharmacokinetics?

- Substituent effects:

- Para-chloro : Increases metabolic stability (t₁/₂ = 4.2 h in liver microsomes).

- Ortho-cyclopropyl : Reduces CYP450 inhibition (IC₅₀ > 50 μM vs. 12 μM for methyl analogs).

- Use in vitro assays (e.g., Caco-2 permeability) to optimize logP (target 2–3) .

Q. How can contradictory data on the compound’s thermal stability be resolved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.